2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-(propylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRESTURQQSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410166 | |
| Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545352-96-3 | |
| Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Aromatic Precursors
Benzene-ring-containing precursors, such as substituted benzoic acids, undergo catalytic hydrogenation to yield cyclohexanecarboxylic acid derivatives. For example, hydrogenation of 2-nitrobenzoic acid under Rh- or Ru-based catalysts produces 2-aminocyclohexanecarboxylic acid, which can be further functionalized. Key conditions include:
Cyclohexanecarboxylic Acid Functionalization
Direct modification of cyclohexanecarboxylic acid involves converting the carboxylic acid to an acid chloride intermediate, followed by amidation with propylamine. Thionyl chloride () is the preferred chlorinating agent due to its high efficiency and minimal byproducts:
Subsequent reaction with propylamine yields the target compound:
This two-step process achieves 75–85% overall yield under optimized conditions.
One-Pot Multistep Synthesis
Recent patents describe integrated processes combining ring hydrogenation and amidation. For instance, a benzenecarboxylic acid derivative is hydrogenated to cyclohexanecarboxylic acid, which is then reacted in situ with propylamine using a dehydrating agent (e.g., dicyclohexylcarbodiimide). Key advantages include:
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Solvent continuity : Tertiary amides (e.g., NMP) serve dual roles as hydrogenation and reaction media.
Detailed Methodologies and Optimization
Catalytic Hydrogenation of 2-Carboxybenzamide Derivatives
A patent by WO2015102893A1 outlines a scalable method:
Steps :
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Substrate preparation : 2-Carboxybenzamide is dissolved in N-methylpyrrolidone (NMP).
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Hydrogenation : 5% Rh/C catalyst, 150°C, 8 bar H₂, 18 h.
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Workup : Filtration to remove catalyst, solvent distillation.
Outcomes :
Acid Chloride-Mediated Amidation
A protocol adapted from US8658821B2 and WO2010106550A2:
Reaction Sequence :
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Chlorination :
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Cyclohexanecarboxylic acid (1 eq) + (1.2 eq) in dichloromethane (DCM), reflux 2 h.
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Distillation under reduced pressure to isolate acyl chloride.
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Amidation :
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Acyl chloride (1 eq) + propylamine (1.5 eq) in DCM, 0–5°C, 1 h.
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Quench with 10% Na₂CO₃, extract with DCM, dry (Na₂SO₄), concentrate.
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Performance Metrics :
Comparative Analysis of Methods
Hydrogenation offers high yields but suffers from catalyst expense. Acid chloride routes are cost-effective but require stringent temperature control. One-pot methods balance efficiency and scalability but need solvent optimization.
Industrial-Scale Considerations
Solvent Selection
Tertiary cyclic amides (e.g., NMP) enhance hydrogenation rates by stabilizing intermediates and preventing catalyst poisoning. In contrast, halogenated solvents (DCM, chloroform) are preferred for amidation due to their inertness and easy removal.
Scientific Research Applications
Medicinal Chemistry
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is primarily investigated for its potential as a pharmacological agent. Its structure suggests it may act as a modulator for various biological pathways, particularly those involving G protein-coupled receptors (GPCRs).
Case Study: Apelin Receptor Modulation
Research indicates that compounds similar to this compound can act as agonists for the apelin receptor, which plays a significant role in cardiovascular health. Agonists of this receptor have shown promise in treating conditions such as hypertension and heart failure by enhancing myocardial contractility without causing adverse effects like left ventricular hypertrophy .
Antihypertensive Applications
The compound's potential as an antihypertensive agent is noteworthy. Studies have demonstrated that small molecule apelin receptor agonists can lower blood pressure effectively in hypertensive models, suggesting that derivatives of this compound could be developed into therapeutic agents for managing hypertension .
Metabolic Disorders
Preliminary studies suggest that this compound may influence glucose metabolism and insulin sensitivity. Research on related compounds indicates that they can enhance glucose uptake in insulin-resistant states, which is critical for developing treatments for metabolic syndrome and type 2 diabetes .
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antihypertensive | Hypertensive Rat Models | Significant Reduction |
| Insulin Sensitivity | Insulin-resistant Mice | Improved Glucose Uptake |
Comparison with Related Compounds
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | Apelin receptor agonist | Antihypertensive, Metabolic disorders |
| Apelin peptides | Agonists for cardiovascular health | Heart failure treatment |
| Benzoimidazole-carboxylic acid derivatives | Modulators of GPCRs | Cardiovascular diseases |
Mechanism of Action
The mechanism of action of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s analogs differ primarily in the substituent attached to the carbamoyl group. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Hydrogen Bonding: Compounds like 2-{[2-(aminocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid (CAS 447427-04-5) have additional H-bond donors/acceptors, enhancing polar interactions .
- Electronic Effects: The dimethylamino substituent () introduces electron-donating groups, altering acidity (pKa ~4.48) compared to the propylamino variant .
Biological Activity
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid, also known as a cyclohexanecarboxylic acid derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C11H19NO3
- Molecular Weight : 215.28 g/mol
- CAS Number : 545352-96-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound has been studied for its potential to modulate receptor activity and enzyme functions, particularly within the central nervous system.
Target Receptors
Antimicrobial Properties
Research indicates that derivatives of cyclohexanecarboxylic acids exhibit antimicrobial properties. Although specific studies on this compound are sparse, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
The modulation of mGluRs suggests that this compound may have neuroprotective properties. Positive allosteric modulation of these receptors can enhance synaptic plasticity and cognitive functions, which is particularly relevant in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of cyclohexanecarboxylic acid derivatives:
- Study on Neurotransmitter Modulation :
- Antimicrobial Activity :
Data Table: Biological Activities of Cyclohexanecarboxylic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
